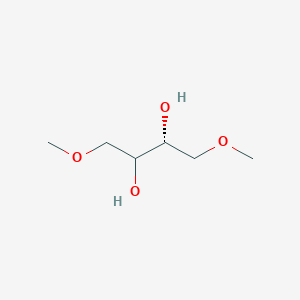
(2R)-1,4-Dimethoxybutane-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1,4-Dimethoxybutane-2,3-diol is an organic compound with the molecular formula C6H14O4. This compound is characterized by the presence of two methoxy groups and two hydroxyl groups attached to a butane backbone. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2R) designation indicates the specific configuration of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,4-Dimethoxybutane-2,3-diol can be achieved through several methods. One common approach involves the reduction of a corresponding diketone or diester precursor. For example, the reduction of 2,3-butanedione with sodium borohydride in methanol can yield the desired diol. Another method involves the use of Grignard reagents to add methoxy groups to a suitable precursor, followed by reduction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon. This method allows for efficient and scalable production of the compound under controlled conditions.
化学反应分析
Types of Reactions
(2R)-1,4-Dimethoxybutane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-butanedione or 2,3-butanedial.
Reduction: Formation of butane or other reduced hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
(2R)-1,4-Dimethoxybutane-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which (2R)-1,4-Dimethoxybutane-2,3-diol exerts its effects depends on the specific context of its use. In chemical reactions, the methoxy and hydroxyl groups can participate in various interactions, such as hydrogen bonding and nucleophilic attacks. These interactions can influence the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol: This compound is similar in structure but has additional phenyl groups, which can influence its reactivity and applications.
(2R,3R)-2,3-Dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol: Another similar compound with tetraphenyl groups, used as a host material for nitroaromatic guests.
Uniqueness
(2R)-1,4-Dimethoxybutane-2,3-diol is unique due to its specific configuration and the presence of both methoxy and hydroxyl groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C6H14O4 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC 名称 |
(3R)-1,4-dimethoxybutane-2,3-diol |
InChI |
InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6?/m1/s1 |
InChI 键 |
QPXJVYUZWDGUBO-LWOQYNTDSA-N |
手性 SMILES |
COC[C@H](C(COC)O)O |
规范 SMILES |
COCC(C(COC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


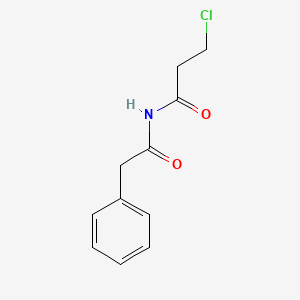
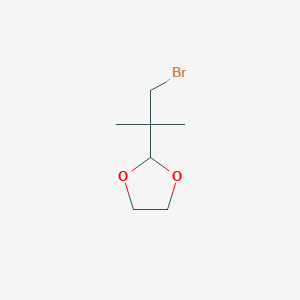
![1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(hydroxyimino)methyl]urea](/img/structure/B11751825.png)
![[(1S)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride](/img/structure/B11751830.png)
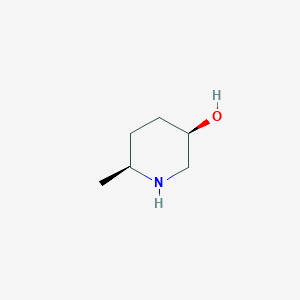
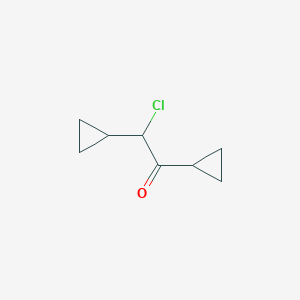
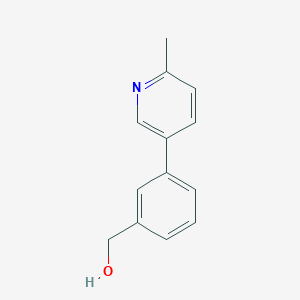
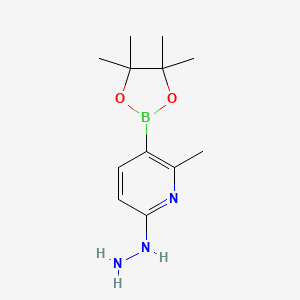

![tert-Butyl (4aR,6S,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11751872.png)
![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11751877.png)
![1-(4-Bromobicyclo[2.2.2]octan-1-yl)ethanone](/img/structure/B11751882.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11751899.png)
